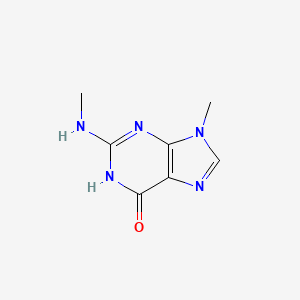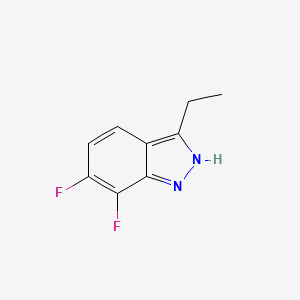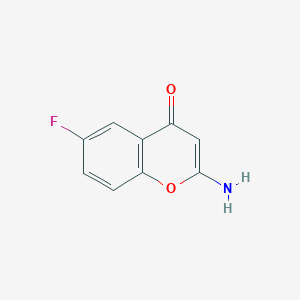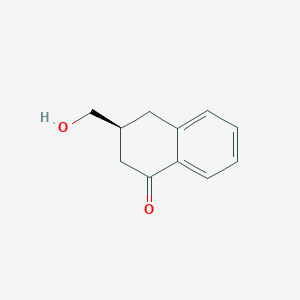
3-Methoxy-1H-isochromen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1H-isochromen-1-one: is a chemical compound belonging to the isochromen-1-one family. Isochromen-1-ones are a class of organic compounds characterized by a fused benzene and lactone ring structure. The methoxy group at the 3-position of the isochromen-1-one ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1H-isochromen-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of homophthalic acid derivatives with methoxy-substituted benzaldehydes under acidic conditions. The reaction proceeds through an intramolecular cyclization to form the isochromen-1-one ring system.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the lactone ring to a dihydroisochromen-1-one structure.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroisochromen-1-one derivatives.
Substitution: Formation of various substituted isochromen-1-one derivatives.
Scientific Research Applications
Chemistry: 3-Methoxy-1H-isochromen-1-one is used as a building block in organic synthesis
Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research has shown that derivatives of this compound exhibit promising anti-inflammatory and anticancer activities. These properties make it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Methoxy-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- 3-Phenyl-1H-isochromen-1-one
- 6,8-Dimethoxy-3-methyl-1H-isochromen-1-one
- 4,6,8-Trihydroxy-7-methoxy-3-methyl-3,4-dihydroisochromen-1-one
Comparison: 3-Methoxy-1H-isochromen-1-one is unique due to the presence of the methoxy group at the 3-position, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound for further research and development.
Properties
CAS No. |
4090-69-1 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-methoxyisochromen-1-one |
InChI |
InChI=1S/C10H8O3/c1-12-9-6-7-4-2-3-5-8(7)10(11)13-9/h2-6H,1H3 |
InChI Key |
QXNIYYUDOBBOTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B11911618.png)


![[2-(hydroxymethyl)-7H-purin-6-yl]methanol](/img/structure/B11911651.png)
![2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11911657.png)



